

The Trajectory of Derazantinib: From Discovery to Clinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Overview for Researchers and Drug Development Professionals

Derazantinib (formerly ARQ 087) is a potent, orally bioavailable, multi-kinase inhibitor that has been the subject of extensive research and clinical development, primarily for the treatment of cancers harboring fibroblast growth factor receptor (FGFR) genetic aberrations. This in-depth guide provides a comprehensive timeline of its discovery and development, details of key experimental protocols, and an overview of its mechanism of action.

Discovery and Early Development

The journey of **derazantinib** began with its initial discovery and development by ArQule, Inc. While the precise date of initial discovery is not publicly available, the compound, then known as ARQ 087, emerged as a promising inhibitor of the FGFR family of kinases.

In April 2018, Basilea Pharmaceutica Ltd. entered into a license agreement with ArQule to gain exclusive worldwide rights to **derazantinib**, excluding the People's Republic of China, Hong Kong, Macau, and Taiwan. This partnership aimed to accelerate the development and commercialization of the drug. Subsequently, in February 2018, Roivant Sciences and ArQule announced a collaboration to develop and commercialize **derazantinib** in Greater China.[1] However, in June 2022, Basilea announced the termination of the licensing agreement, returning the rights to Merck & Co., which had acquired ArQule in 2019.[2]

Preclinical Development



Derazantinib has demonstrated significant anti-tumor activity in a range of preclinical models, providing a strong rationale for its clinical investigation.

In Vitro Studies

Kinase Inhibition Assays:

Initial biochemical assays revealed **derazantinib**'s potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay[4]

- Objective: To determine the 50% inhibitory concentration (IC50) of **derazantinib** against FGFR kinases.
- Method:
 - Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
 - A kinase activity assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
 - Derazantinib is serially diluted and incubated with the kinase and a substrate peptide.
 - The reaction is initiated by the addition of ATP.
 - After incubation, a europium-labeled anti-phospho-substrate antibody is added.
 - The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

In Vivo Studies

Derazantinib has shown robust efficacy in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[5]

Experimental Protocol: In Vivo Xenograft Model[5]

• Objective: To evaluate the anti-tumor efficacy of **derazantinib** in a preclinical in vivo model.



· Method:

- Human cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer) are selected.
- Cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- **Derazantinib** is administered orally at specified doses and schedules.
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).

Clinical Development

The clinical development of **derazantinib** has been extensive, with a focus on patients with FGFR-driven solid tumors. The "FIDES" (Fibroblast growth factor Inhibition with **DErazantinib** in Solid tumors) program, initiated by Basilea, has comprised several key studies.

Table 1: Key Clinical Trials of **Derazantinib**



Trial Identifier	Phase	Title	Status (as of late 2025)	Key Findings/Endp oints
NCT01752920	1/2	A Study of Derazantinib (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations	Completed	Established the recommended Phase 2 dose (RP2D) of 300 mg once daily. Showed preliminary antitumor activity in patients with FGFR2 fusion-positive intrahepatic cholangiocarcino ma (iCCA).[6][7]
NCT03230318 (FIDES-01)	2	Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcino ma	Completed	Met primary endpoint, demonstrating clinically meaningful activity in iCCA patients with FGFR2 fusions.
NCT04045613 (FIDES-02)	1/2	A Study of Derazantinib as Monotherapy and in Combination With Atezolizumab in	Terminated	Explored derazantinib as a monotherapy and in combination with an immune



		Patients With Urothelial Cancer and FGFR Genetic Aberrations		checkpoint inhibitor.
NCT04604132 (FIDES-03)	1/2	A Study of Derazantinib as Monotherapy and in Combination With Paclitaxel, Ramucirumab or Te Atezolizumab in Patients With Gastric Cancer and FGFR Genetic Aberrations	erminated	Investigated derazantinib in various combinations for gastric cancer.

FIDES-01: A Pivotal Study in Intrahepatic Cholangiocarcinoma (iCCA)

The FIDES-01 study was a cornerstone of **derazantinib**'s clinical development, focusing on a patient population with a high unmet medical need.

Experimental Protocol: FIDES-01 (NCT03230318)[3][8]

- Objective: To evaluate the efficacy and safety of derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who have received at least one prior systemic therapy.
- Study Design: A multicenter, open-label, single-arm study.
- Patient Population: Adults with histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations.



- Intervention: **Derazantinib** 300 mg administered orally once daily.
- Primary Endpoints:
 - Cohort 1 (FGFR2 fusions): Objective Response Rate (ORR) as assessed by independent central review.
 - Cohort 2 (FGFR2 mutations or amplifications): Progression-Free Survival (PFS) rate at 3 months.
- Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter, according to RECIST v1.1.

Table 2: Key Efficacy Data from the FIDES-01 Trial (iCCA)[8]

Endpoint	FGFR2 Fusion Cohort (n=103)	FGFR2 Mutation/Amplification Cohort (n=31)
Objective Response Rate (ORR)	21.4%	6.5%
Disease Control Rate (DCR)	75.7%	58.1%
Median Progression-Free Survival (PFS)	8.0 months	8.3 months
Median Overall Survival (OS)	17.2 months	15.9 months

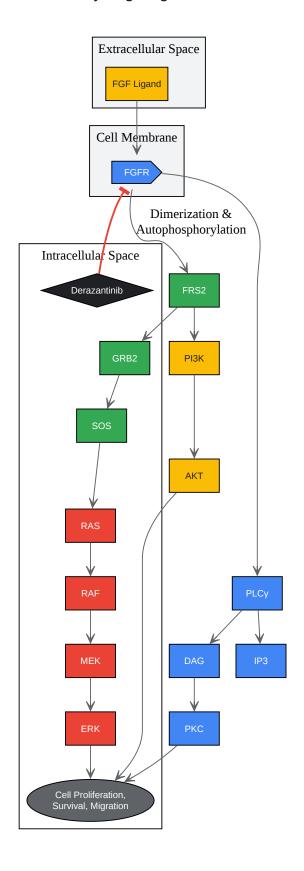
Mechanism of Action and Signaling Pathways

Derazantinib is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[3] FGFRs play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations in FGFRs, such as fusions, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, driving tumorigenesis.

Derazantinib also inhibits other kinases, including the colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth



factor receptor beta (PDGFRβ).[5][9] The inhibition of CSF1R is of particular interest as it may modulate the tumor microenvironment by targeting tumor-associated macrophages.





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Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of **Derazantinib**.

Regulatory Status and Timeline

Derazantinib has been granted Orphan Drug Designation (ODD) for specific indications by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

- FDA Orphan Drug Designation: **Derazantinib** received ODD from the FDA for the treatment of cholangiocarcinoma.[10]
- EMA Orphan Drug Designation: The EMA granted ODD to **derazantinib** for the treatment of biliary tract cancer.[11][12][13]

As of late 2025, **derazantinib** has not received marketing approval from the FDA or the EMA and remains an investigational drug.

Table 3: **Derazantinib** Development Timeline

Date	Event
February 7, 2018	Roivant Sciences and ArQule announce collaboration for derazantinib in Greater China. [1]
April 17, 2018	Basilea Pharmaceutica licenses derazantinib from ArQule.[14]
November 23, 2017	ArQule initiates a registrational trial of derazantinib in iCCA.
July 24, 2017	The FIDES-01 (NCT03230318) study is first submitted to ClinicalTrials.gov.
May 21, 2021	The FIDES-03 (NCT04604132) study protocol is version 5.0, with IND number 146726.[4]
June 27, 2022	Basilea announces the termination of the licensing agreement for derazantinib.[2]



Conclusion

Derazantinib has demonstrated a promising efficacy and manageable safety profile in clinical trials, particularly in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma. Its multi-kinase inhibitory activity, including the targeting of CSF1R, suggests potential for broader applications and combination therapies. While it has not yet gained regulatory approval, the extensive preclinical and clinical data generated to date provide a solid foundation for its continued investigation as a targeted therapy for cancers with FGFR pathway dysregulation. Further studies will be crucial to fully define its role in the evolving landscape of precision oncology.

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- To cite this document: BenchChem. [The Trajectory of Derazantinib: From Discovery to Clinical Investigation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612007#derazantinib-discovery-and-development-timeline]

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